Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate
Description
Methyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene-3-carboxylate core linked to a tetrahydronaphtho-diazepine moiety via an acetylamino bridge. Its synthesis likely involves multicomponent reactions or coupling strategies, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
methyl 5-ethyl-2-[[2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-3-13-10-14(22(28)29-2)21(30-13)25-18(26)11-17-20(27)24-16-9-5-7-12-6-4-8-15(23-17)19(12)16/h4-10,17,23H,3,11H2,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNBOLOESOPZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC4=C3C(=CC=C4)N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparison with analogs sharing key motifs: thiophene carboxylates , benzodiazepine derivatives , and polycyclic fused systems . Below is a detailed analysis based on the evidence:
Thiophene Carboxylate Derivatives
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Structure : Contains a tetrahydrobenzo[b]thiophene-3-carboxylate core with an ethoxy and 4-hydroxyphenyl substituent.
- Synthesis: Synthesized via a Petasis reaction in hexafluoroisopropanol (HFIP) with 22% yield after preparative chromatography .
- Key Data :
- HRMS-ESI : m/z 390.1370 (calculated and experimental).
- 1H NMR : Signals confirm the presence of ethoxy, hydroxyphenyl, and tetrahydrobenzo groups.
- Comparison : While both compounds share a thiophene carboxylate backbone, the target compound incorporates a diazepine ring instead of a tetrahydrobenzo system. The diazepine moiety may enhance conformational flexibility and binding affinity in biological systems.
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)
- Structure : Features a benzo[b]thiophene-2-carboxylate core with hydroxyl and oxo substituents.
- Synthesis : Derived via acetylation of a precursor using acetic anhydride and boron trifluoride diethyl etherate (73% yield) .
- Key Data :
- Melting Point : 153–156°C.
- IR Peaks : 1777 cm⁻¹ (ester C=O), 1715 cm⁻¹ (oxo groups).
- Comparison : The target compound lacks the oxo and hydroxyl substituents but includes a diazepine ring, which may alter solubility and reactivity. The higher yield (73% vs. 22% for 6o) highlights the influence of substituents on synthetic efficiency .
Sulfonylurea Herbicides (Triazine-Linked Thiophene Esters)
- Triflusulfuron methyl ester : Methyl ester with a trifluoroethoxy-triazine group.
- Metsulfuron methyl ester : Methyl ester with methoxy-triazine substituents.
- Structural Relevance : These compounds share ester and heterocyclic motifs but diverge significantly due to their triazine-sulfonylurea linkages. Their pesticidal applications suggest that the target compound’s diazepine-thiophene system might also exhibit bioactivity, though this remains speculative without direct data .
Key Insights
- Synthetic Challenges : Lower yields in analogs (e.g., 22% for 6o ) suggest that introducing bulky substituents (e.g., diazepine) may require optimized coupling or purification strategies.
- Biological Potential: While sulfonylurea herbicides ( ) demonstrate bioactivity, the target compound’s fused heterocycles could target neurological or anti-inflammatory pathways, warranting further study.
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